1-Butanamine, acetate (1:1)
Overview
Description
1-Butanamine, acetate (1:1), also known as butylamine acetate, is an organic compound with the chemical formula C6H15NO2. It is a derivative of butylamine, where the amine group is bonded to an acetate group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
1-Butanamine, acetate (1:1) can be synthesized through several methods:
Reduction of Nitriles and Amides: One common method involves the reduction of nitriles or amides using reducing agents like lithium aluminum hydride (LiAlH4) to produce primary amines, which can then be reacted with acetic acid to form the acetate derivative
Alkylation of Ammonia or Amines: Another method involves the alkylation of ammonia or primary amines with alkyl halides, followed by reaction with acetic acid
Industrial Production: Industrially, 1-butanamine, acetate can be produced by the reaction of butanol with ammonia over alumina, followed by acetylation with acetic acid.
Chemical Reactions Analysis
1-Butanamine, acetate (1:1) undergoes various chemical reactions:
Oxidation: It can be oxidized to form butanal or butanoic acid under specific conditions.
Reduction: Reduction reactions can convert it back to butylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction
Major Products: The major products formed from these reactions include butanal, butanoic acid, and butylamine
Scientific Research Applications
1-Butanamine, acetate (1:1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays
Industry: It is used in the manufacture of rubber chemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-butanamine, acetate involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-Butanamine, acetate (1:1) can be compared with other similar compounds:
Similar Compounds: Similar compounds include methylamine, ethylamine, propylamine, and isobutylamine
Uniqueness: 1-Butanamine, acetate (1:1) is unique due to its specific structure and reactivity, which makes it suitable for certain chemical reactions and applications that other amines may not be as effective in
Properties
IUPAC Name |
acetic acid;butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.C2H4O2/c1-2-3-4-5;1-2(3)4/h2-5H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKCTMGEWVPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-36-7 | |
Record name | 1-Butanamine, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butylammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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